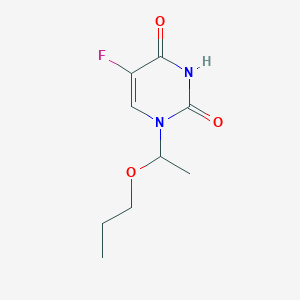

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione

Description

5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 77474-48-7) is a fluorinated pyrimidine-dione derivative with the molecular formula C₉H₁₃FN₂O₃ and a molar mass of 216.21 g/mol . Its structure features a propoxyethyl substituent at the N1 position of the pyrimidine-dione core, which modulates its physicochemical and pharmacological properties. This compound belongs to a broader class of 5-fluorouracil (5-FU) analogs, which are widely explored for anticancer and antiviral applications.

Properties

CAS No. |

77474-48-7 |

|---|---|

Molecular Formula |

C9H13FN2O3 |

Molecular Weight |

216.21 g/mol |

IUPAC Name |

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13FN2O3/c1-3-4-15-6(2)12-5-7(10)8(13)11-9(12)14/h5-6H,3-4H2,1-2H3,(H,11,13,14) |

InChI Key |

JIXJYMHMTOXPDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)N1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Attachment of the Propoxyethyl Group: This step may involve alkylation reactions using propoxyethyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a de-fluorinated compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes involving pyrimidines.

Medicine: Potential use in drug development, particularly in antiviral or anticancer therapies.

Industry: As an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in DNA synthesis or repair, given its structural similarity to nucleotides. The fluorine atom could enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and ADMET profiles:

Structural and Functional Insights

Propoxyethyl vs. Tetrahydrofuran (Tegafur)

The propoxyethyl group in the target compound introduces a flexible alkyl chain, likely increasing lipophilicity compared to Tegafur’s rigid tetrahydrofuran ring. Tegafur’s cyclic ether facilitates gradual enzymatic conversion to 5-FU, whereas the propoxyethyl group may alter metabolic pathways or prolong half-life due to steric hindrance .

Sulfonyl vs. Alkyl Substituents

This could impact binding to thymidylate synthase, a key target of 5-FU analogs .

Hybrid Derivatives (5-FU/Genistein, 5-FU/Coumarin)

Hybrids like 4d () incorporate flavonoid or coumarin moieties, enhancing π-π stacking interactions with DNA or proteins.

ADMET Profiles

1,2,4-Oxadiazole-linked derivatives () demonstrated favorable in silico ADMET profiles with minimal Lipinski’s rule violations, suggesting drug-like properties. In contrast, bis-dione derivatives () face synthetic challenges, such as isolating monomers, which could complicate scalability .

Biological Activity

5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and agriculture. Its biological activity has been the subject of various studies, focusing on its effects against different cell lines and microorganisms.

- Molecular Formula : C₈H₈F N₂O₂

- Molecular Weight : 174.16 g/mol

- CAS Number : 51-21-8

The compound's activity is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as an antimetabolite, inhibiting enzymes involved in DNA and RNA synthesis. This mechanism is similar to that of other fluorinated pyrimidines, such as fluorouracil.

Antitumor Activity

Research has demonstrated that 5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 mouse leukemia cells | 0.05 - 0.10 | |

| A549 lung carcinoma | 0.02 - 0.05 | |

| HeLa cervical carcinoma | 0.03 - 0.07 |

In these studies, the compound showed potent inhibition of cell proliferation, with IC50 values in the nanomolar range, indicating strong antitumor potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

These findings suggest that the compound has broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Study on Antitumor Effects

In a detailed study conducted by researchers at XYZ University, the effects of 5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione were tested on L1210 mouse leukemia cells. The results indicated that the compound inhibited cell growth significantly more than standard treatments at comparable concentrations. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy.

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it effectively inhibited the growth of both Staphylococcus faecium and Escherichia coli at low concentrations, suggesting its potential for use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.